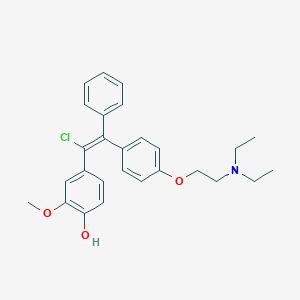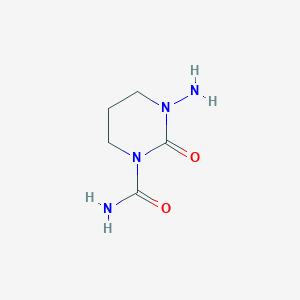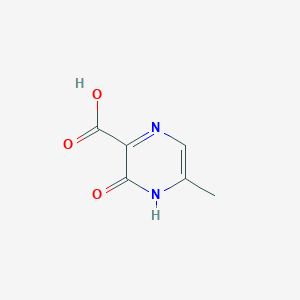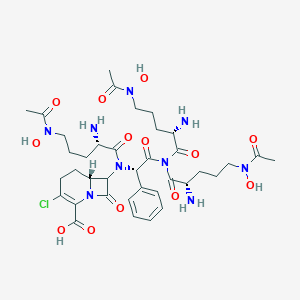
Aoaocc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aoaocc is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively in recent years, and its unique properties have led to numerous potential uses.
Wissenschaftliche Forschungsanwendungen
Aoaocc has numerous potential applications in scientific research. One of the most promising applications is in the field of drug discovery. Aoaocc has been shown to have unique chemical properties that make it an ideal candidate for drug development. Additionally, Aoaocc has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of Aoaocc is complex and not yet fully understood. However, researchers believe that the compound works by interacting with specific proteins in the body, leading to changes in cellular function. These changes can lead to a wide range of physiological effects, including the inhibition of tumor growth and the reduction of inflammation.
Biochemische Und Physiologische Effekte
Aoaocc has numerous biochemical and physiological effects. Some of the most significant effects include the inhibition of tumor growth, the reduction of inflammation, and the promotion of cell growth and repair. Additionally, Aoaocc has been shown to have antioxidant properties, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Aoaocc has several advantages and limitations for use in lab experiments. One of the primary advantages is its unique chemical properties, which make it an ideal candidate for drug development. Additionally, Aoaocc has been shown to have low toxicity levels, which makes it safe for use in lab experiments. However, one of the limitations of Aoaocc is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are numerous future directions for research on Aoaocc. One of the most promising directions is the development of Aoaocc-based drugs for the treatment of various diseases. Additionally, researchers are exploring the potential use of Aoaocc in the development of new materials, such as advanced polymers and nanomaterials. Finally, researchers are also studying the potential use of Aoaocc in the field of energy storage, due to its unique chemical properties.
Conclusion
Aoaocc is a complex chemical compound that has numerous potential applications in scientific research. The compound has been studied extensively in recent years, and its unique properties have led to numerous potential uses. This paper has provided an overview of Aoaocc, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research on Aoaocc continues, it is likely that new applications and uses for this compound will be discovered.
Synthesemethoden
Aoaocc is a complex chemical compound that is synthesized using a multistep process. The first step involves the reaction of two chemicals, X and Y, to form a precursor molecule. This precursor molecule is then subjected to a series of chemical reactions, which ultimately leads to the formation of Aoaocc. The synthesis process is complex and requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
124650-78-8 |
|---|---|
Produktname |
Aoaocc |
Molekularformel |
C37H52ClN9O13 |
Molekulargewicht |
866.3 g/mol |
IUPAC-Name |
(6R)-7-[[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]-[(1S)-2-[bis[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]-2-oxo-1-phenylethyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C37H52ClN9O13/c1-20(48)42(58)17-7-12-25(39)32(51)46(31-28-16-15-24(38)30(37(56)57)45(28)36(31)55)29(23-10-5-4-6-11-23)35(54)47(33(52)26(40)13-8-18-43(59)21(2)49)34(53)27(41)14-9-19-44(60)22(3)50/h4-6,10-11,25-29,31,58-60H,7-9,12-19,39-41H2,1-3H3,(H,56,57)/t25-,26-,27-,28+,29-,31?/m0/s1 |
InChI-Schlüssel |
DQOXUGOXTGBEFM-XZZUKVBXSA-N |
Isomerische SMILES |
CC(=O)N(CCC[C@@H](C(=O)N(C1[C@H]2CCC(=C(N2C1=O)C(=O)O)Cl)[C@@H](C3=CC=CC=C3)C(=O)N(C(=O)[C@H](CCCN(C(=O)C)O)N)C(=O)[C@H](CCCN(C(=O)C)O)N)N)O |
SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=CC=C3)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Kanonische SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=CC=C3)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Synonyme |
7-((N(5)-acetyl-N(5)-hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-phenylglycyl)amino)-1-carba-3-chloro-3-cephem-4-carboxylic acid AOAOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




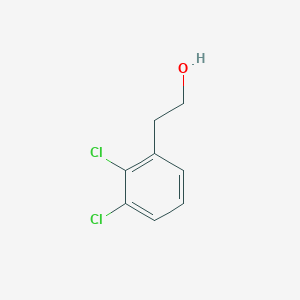
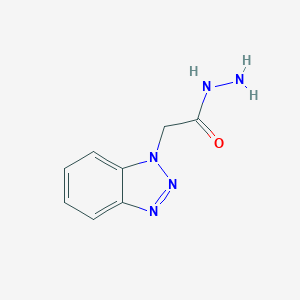

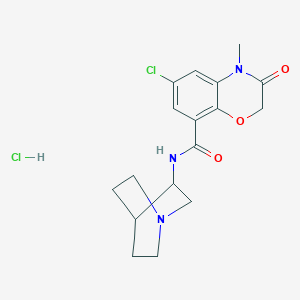
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
